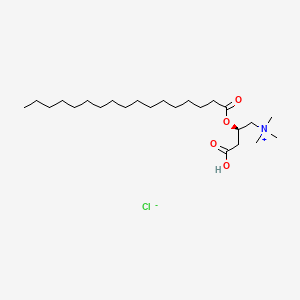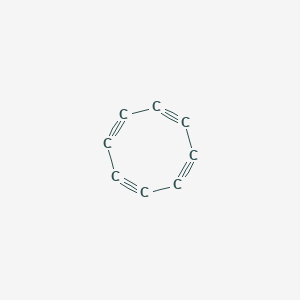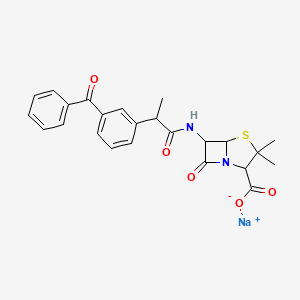![molecular formula C18H19NS B14079805 1-[(4-tert-Butylphenyl)thio]-2-isocyano-4-methylbenzene CAS No. 28334-88-5](/img/structure/B14079805.png)
1-[(4-tert-Butylphenyl)thio]-2-isocyano-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-tert-Butylphenyl)thio]-2-isocyano-4-methylbenzene is an organic compound with a complex structure that includes a tert-butylphenyl group, a thioether linkage, an isocyano group, and a methylbenzene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-tert-Butylphenyl)thio]-2-isocyano-4-methylbenzene typically involves multiple steps. One common method includes the reaction of 4-tert-butylbenzenethiol with 2-isocyano-4-methylbenzene under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the thioether linkage .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(4-tert-Butylphenyl)thio]-2-isocyano-4-methylbenzene can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The isocyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds
Applications De Recherche Scientifique
1-[(4-tert-Butylphenyl)thio]-2-isocyano-4-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 1-[(4-tert-Butylphenyl)thio]-2-isocyano-4-methylbenzene involves its interaction with specific molecular targets and pathways. The isocyano group can act as a nucleophile, participating in various chemical reactions. The thioether linkage provides stability and can influence the compound’s reactivity. The tert-butylphenyl group can enhance lipophilicity, affecting the compound’s bioavailability and interaction with biological membranes .
Comparaison Avec Des Composés Similaires
1-(4-tert-Butylphenyl)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-1-butanone: Shares the tert-butylphenyl and thioether moieties but differs in the presence of a thiadiazole ring.
4-tert-Butylphenylboronic acid: Contains the tert-butylphenyl group but has a boronic acid functional group instead of the isocyano and thioether groups.
Uniqueness: 1-[(4-tert-Butylphenyl)thio]-2-isocyano-4-methylbenzene is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
28334-88-5 |
|---|---|
Formule moléculaire |
C18H19NS |
Poids moléculaire |
281.4 g/mol |
Nom IUPAC |
1-(4-tert-butylphenyl)sulfanyl-2-isocyano-4-methylbenzene |
InChI |
InChI=1S/C18H19NS/c1-13-6-11-17(16(12-13)19-5)20-15-9-7-14(8-10-15)18(2,3)4/h6-12H,1-4H3 |
Clé InChI |
NZMGYAOFTMGRSU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)SC2=CC=C(C=C2)C(C)(C)C)[N+]#[C-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


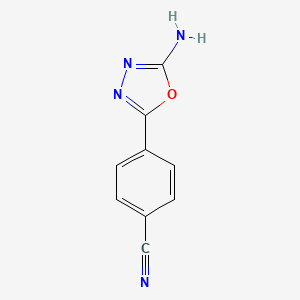
![4-{[(4-Methylphenyl)methyl]sulfanyl}phenol](/img/structure/B14079747.png)
![2-Cyano-3-(5-(2-octyl-7-(4-(p-tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)-2H-benzo[d][1,2,3]triazol-4-yl)thiophen-2-yl)acrylic acid](/img/structure/B14079750.png)
![4-(3-bromophenyl)-3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14079752.png)

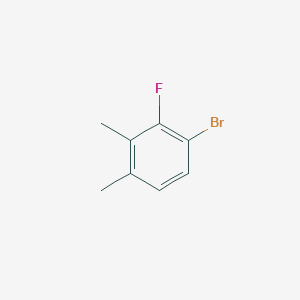
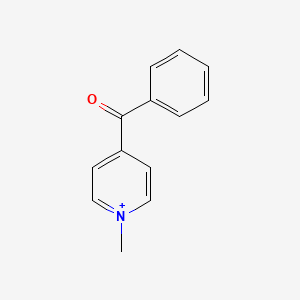
![1-(3-Ethoxy-4-hydroxyphenyl)-2-(3-ethoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079775.png)
![1-[3-(Benzyloxy)phenyl]-7-ethyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079776.png)
